molecular formula C11H15BO4 B1280315 3-Butoxycarbonylphenylboronic acid CAS No. 827300-04-9

3-Butoxycarbonylphenylboronic acid

Cat. No.: B1280315
CAS No.: 827300-04-9
M. Wt: 222.05 g/mol
InChI Key: GXRBUIKBJAGBSJ-UHFFFAOYSA-N
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Description

3-Butoxycarbonylphenylboronic acid is an organic compound with the molecular formula C11H15BO4. It is a boronic acid derivative, characterized by the presence of a phenyl ring substituted with a butoxycarbonyl group and a boronic acid functional group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Scientific Research Applications

3-Butoxycarbonylphenylboronic acid has several applications in scientific research:

Mechanism of Action

Target of Action

Boronic acids and their esters are generally known for their ability to form reversible covalent complexes with proteins, enzymes, and receptors that have diol-containing side chains . This property allows them to interact with a wide range of biological targets.

Mode of Action

The mode of action of 3-Butoxycarbonylphenylboronic acid is likely based on its ability to form boronate esters with diols, particularly those present in biological molecules. This interaction can lead to changes in the conformation and function of the target molecules .

Biochemical Pathways

Given the broad reactivity of boronic acids and their esters, it is plausible that this compound could influence multiple pathways, particularly those involving proteins or enzymes with diol-containing side chains .

Pharmacokinetics

It’s important to note that boronic acids and their esters are generally known to be marginally stable in water, which could potentially affect their bioavailability .

Result of Action

The ability of boronic acids and their esters to form reversible covalent complexes with diol-containing biological molecules suggests that they could potentially modulate the function of these molecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can significantly impact the rate of hydrolysis of boronic esters . Therefore, the physiological context in which this compound is used could greatly affect its biological activity.

Safety and Hazards

The safety information for 3-Butoxycarbonylphenylboronic acid includes a GHS07 pictogram and a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .

Biochemical Analysis

Biochemical Properties

3-Butoxycarbonylphenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of this compound with palladium catalysts and organic halides, leading to the formation of biaryl compounds. The compound interacts with enzymes and proteins that facilitate these reactions, such as palladium complexes, which act as catalysts. The nature of these interactions involves the coordination of the boronic acid group with the palladium center, enabling the transmetalation step crucial for the coupling reaction .

Cellular Effects

This compound influences various cellular processes, particularly those involving cell signaling pathways and gene expression. The compound can affect cellular metabolism by participating in reactions that modify cellular components, such as proteins and nucleic acids. For instance, the product of Suzuki-Miyaura coupling reactions involving this compound can modulate gene expression by acting as transcriptional regulators or inhibitors. Additionally, the compound’s interaction with cellular enzymes can impact metabolic pathways, leading to changes in cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves its role in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with palladium catalysts, where the boronic acid group coordinates with the palladium center. This interaction facilitates the transfer of the organic group from the boronic acid to the palladium, followed by reductive elimination to form the desired biaryl product. This mechanism is crucial for the compound’s ability to form carbon-carbon bonds, making it valuable in organic synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions but may degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound can maintain its activity in in vitro and in vivo settings, although its efficacy may decrease over time due to degradation. These temporal effects are essential for understanding the compound’s long-term impact on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively participate in biochemical reactions without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, such as cellular toxicity or metabolic disturbances. Studies have shown that there is a threshold beyond which the compound’s beneficial effects are outweighed by its toxicity, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its role in Suzuki-Miyaura coupling reactions. The compound interacts with enzymes and cofactors that facilitate these reactions, such as palladium catalysts and organic halides. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Understanding these pathways is crucial for optimizing the compound’s use in biochemical research and pharmaceutical development .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments. For instance, the compound may be transported to areas where Suzuki-Miyaura coupling reactions occur, such as the cytoplasm or nucleus. Understanding the transport and distribution of this compound is essential for optimizing its use in biochemical applications .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can participate in gene expression regulation, or to the cytoplasm, where it can engage in metabolic reactions. Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and optimizing its use in research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butoxycarbonylphenylboronic acid typically involves the reaction of m-carboxybenzene boric acid with thionyl chloride in tetrahydrofuran under nitrogen protection. The reaction mixture is then cooled, and potassium tert-butoxide is added. The resulting product is acidified with acetic acid and recrystallized from petroleum ether to obtain the final product with high purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions, with additional steps to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Butoxycarbonylphenylboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form phenylboronic acid derivatives.

    Substitution: The butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include thionyl chloride, potassium tert-butoxide, and acetic acid. Reaction conditions typically involve refluxing in tetrahydrofuran under nitrogen protection, followed by cooling and acidification .

Major Products Formed

The major products formed from reactions involving this compound include boronic esters, borates, and various substituted phenylboronic acid derivatives.

Comparison with Similar Compounds

Similar Compounds

    3-tert-Butoxycarbonylphenylboronic acid: Similar in structure but with a tert-butoxycarbonyl group instead of a butoxycarbonyl group.

    3-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester: A derivative with a pinacol ester group.

Uniqueness

3-Butoxycarbonylphenylboronic acid is unique due to its specific functional groups, which confer distinct reactivity and applications compared to other boronic acid derivatives. Its ability to participate in a wide range of chemical reactions and its utility in various scientific research fields make it a valuable compound .

Properties

IUPAC Name

(3-butoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO4/c1-2-3-7-16-11(13)9-5-4-6-10(8-9)12(14)15/h4-6,8,14-15H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRBUIKBJAGBSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)OCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40457978
Record name [3-(Butoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827300-04-9
Record name [3-(Butoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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